molecular formula C6H10O4 B8485337 hexa-1,5-diene-2,3,4,5-tetrol

hexa-1,5-diene-2,3,4,5-tetrol

Cat. No.: B8485337
M. Wt: 146.14 g/mol
InChI Key: PICUSLXKOFIWAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

hexa-1,5-diene-2,3,4,5-tetrol is a chiral carbohydrate derived from the dehydration of naturally occurring D-mannitol. This compound is known for its structural rigidity and unique bicyclic structure, which makes it an attractive scaffold for various synthetic applications. It is commercially available and has been widely used in different fields, including chemistry, biology, medicine, and industry .

Preparation Methods

hexa-1,5-diene-2,3,4,5-tetrol can be synthesized through several methods. One common synthetic route involves the acetalation of D-mannitol using acetone in the presence of zinc chloride as a catalyst. This reaction yields 1,2:5,6-di-O-isopropylidene-D-mannitol with high efficiency . Another method involves the use of cyclohexanone and boron trifluoride etherate to produce 1,2:5,6-Di-O-cyclohexylidene-D-mannitol . Industrial production methods often focus on optimizing these reactions to achieve high yields and purity.

Comparison with Similar Compounds

hexa-1,5-diene-2,3,4,5-tetrol can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its high stability, ease of synthesis, and versatility in various applications, making it a valuable compound in both research and industry.

Properties

Molecular Formula

C6H10O4

Molecular Weight

146.14 g/mol

IUPAC Name

hexa-1,5-diene-2,3,4,5-tetrol

InChI

InChI=1S/C6H10O4/c1-3(7)5(9)6(10)4(2)8/h5-10H,1-2H2

InChI Key

PICUSLXKOFIWAJ-UHFFFAOYSA-N

Canonical SMILES

C=C(C(C(C(=C)O)O)O)O

Origin of Product

United States

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